3-(4-Cyanophenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)pentanedioic acid is an organic compound with the molecular formula C12H11NO4 It is characterized by the presence of a cyanophenyl group attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)pentanedioic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenation using thionyl chloride or bromine
Major Products
Oxidation: 3-(4-Carboxyphenyl)pentanedioic acid
Reduction: 3-(4-Aminophenyl)pentanedioic acid
Substitution: 3-(4-Halophenyl)pentanedioic acid
Scientific Research Applications
3-(4-Cyanophenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)pentanedioic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Carboxyphenyl)pentanedioic acid
- 3-(4-Aminophenyl)pentanedioic acid
- 3-(4-Halophenyl)pentanedioic acid
Uniqueness
3-(4-Cyanophenyl)pentanedioic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(4-cyanophenyl)pentanedioic acid |
InChI |
InChI=1S/C12H11NO4/c13-7-8-1-3-9(4-2-8)10(5-11(14)15)6-12(16)17/h1-4,10H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
KKXVHDLGLPMAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.